molecular formula C11H14N2O B13051169 1-Benzyl-2-methylimidazolidin-4-one

1-Benzyl-2-methylimidazolidin-4-one

Cat. No.: B13051169
M. Wt: 190.24 g/mol
InChI Key: KWGZMUPPOVXSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-methylimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C11H14N2O. It is a derivative of imidazolidinone, characterized by the presence of a benzyl group and a methyl group attached to the imidazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with methyl isocyanate, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the benzyl or methyl groups .

Scientific Research Applications

1-Benzyl-2-methylimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Imidazolidin-2-one: A closely related compound with similar structural features but lacking the benzyl and methyl groups.

    Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone ring.

Uniqueness: 1-Benzyl-2-methylimidazolidin-4-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other imidazolidinone derivatives .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-benzyl-2-methylimidazolidin-4-one

InChI

InChI=1S/C11H14N2O/c1-9-12-11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,14)

InChI Key

KWGZMUPPOVXSFD-UHFFFAOYSA-N

Canonical SMILES

CC1NC(=O)CN1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.